

physical and chemical properties of moretenone

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Compound of Interest

Compound Name: Moretenone

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Moretenone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moretenone, a pentacyclic triterpenoid belonging to the hopane family, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **moretenone**, compiled from various scientific sources. The document details available spectral data, outlines a general experimental protocol for its isolation and characterization based on methodologies used for similar compounds, and explores its potential biological activities and associated signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Physical and Chemical Properties

Moretenone is a naturally occurring triterpenoid found in various plant species. Its fundamental physical and chemical properties are summarized below.

General Properties

Property	Value	Source
Molecular Formula	C ₃₀ H ₄₈ O	--INVALID-LINK--
Molecular Weight	424.7 g/mol	--INVALID-LINK--
Appearance	Solid	--INVALID-LINK--
CAS Number	1812-63-1	--INVALID-LINK--

Tabulated Physical Properties

Property	Value	Source
Melting Point	193-204 °C	--INVALID-LINK--, --INVALID-LINK--
Boiling Point	485.7 ± 14.0 °C (Predicted)	--INVALID-LINK--
Density	0.973 ± 0.06 g/cm ³ (Predicted)	--INVALID-LINK--
Water Solubility	7.638e-005 mg/L @ 25 °C (Estimated)	--INVALID-LINK--

Spectral Data

The structural elucidation of **moretenone** is supported by various spectroscopic techniques. While a complete set of raw spectral data is not readily available in public repositories, the following information has been compiled from existing databases and literature.

¹³C NMR Spectral Data

The ¹³C NMR chemical shifts for **moretenone** have been reported in the SpectraBase database.

Carbon No.	Chemical Shift (ppm)
C-1	39.2
C-2	34.1
C-3	218.2
C-4	47.5
C-5	54.8
C-6	19.8
C-7	33.7
C-8	41.1
C-9	50.4
C-10	37.1
C-11	21.0
C-12	24.2
C-13	49.3
C-14	41.8
C-15	33.1
C-16	21.6
C-17	56.2
C-18	49.7
C-19	42.1
C-20	27.5
C-21	47.9
C-22	150.1
C-23	26.6

C-24	21.1
C-25	16.0
C-26	16.4
C-27	15.8
C-28	18.2
C-29	109.6
C-30	19.3

(Data sourced from SpectraBase, Compound ID: 2VKkL2z4O6U)[[1](#)]

¹H NMR Spectral Data

A complete, assigned ¹H NMR spectrum with coupling constants for **moretenone** is not readily available in the searched literature. However, based on the structure and data for similar triterpenoids, the following proton signals are expected:

- Methyl Protons: Several singlets between δ 0.7 and 1.2 ppm.
- Methylene and Methine Protons: A complex series of multiplets in the region of δ 1.2 to 2.5 ppm.
- Olefinic Protons: Signals corresponding to the isopropenyl group protons are expected around δ 4.6-4.8 ppm.

Infrared (IR) Spectroscopy

A detailed, peak-assigned IR spectrum for **moretenone** is not available. However, based on its functional groups, the following characteristic absorption bands are anticipated:

Wavenumber (cm ⁻¹)	Functional Group
~2960-2850	C-H stretching (alkane)
~1710	C=O stretching (ketone)
~1640	C=C stretching (alkene)
~885	=C-H bending (alkene)

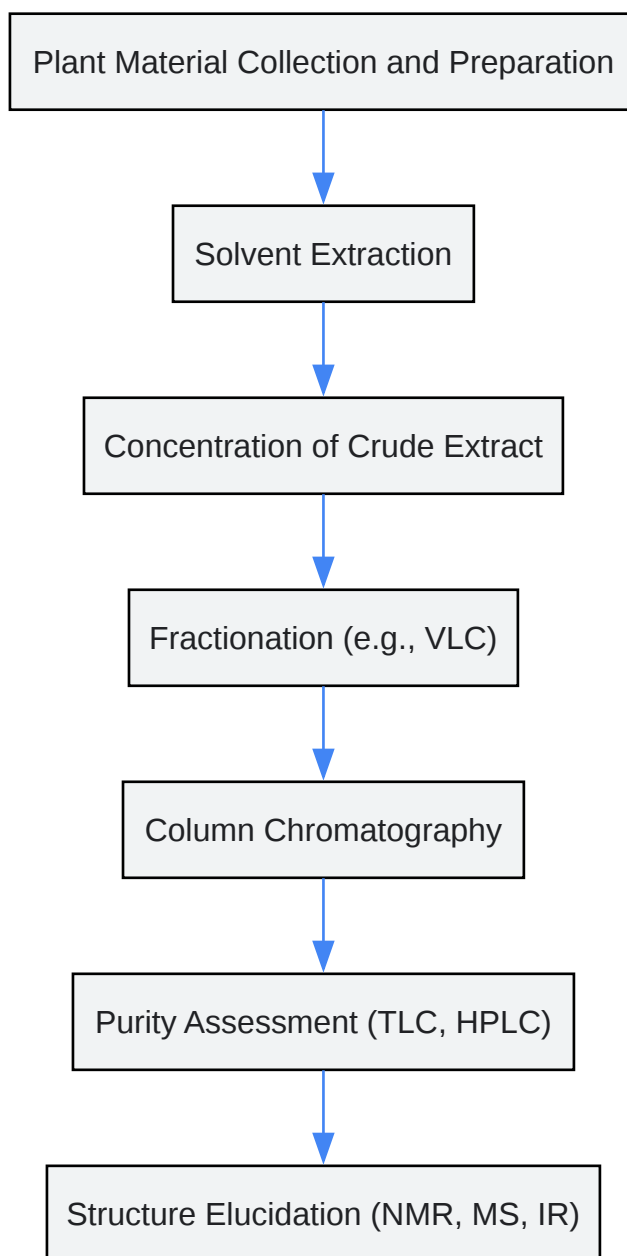
Mass Spectrometry (MS)

The mass spectrum of **moretenone** would show a molecular ion peak $[M]^+$ at m/z 424. The fragmentation pattern would be complex, typical for triterpenoids, involving characteristic losses of methyl groups and fragmentation of the pentacyclic ring system. A prominent fragment would likely arise from the retro-Diels-Alder cleavage of the C ring.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **moretenone** can be adapted from methodologies reported for similar triterpenoids from plant sources. The following protocol is a generalized procedure based on the successful isolation of moretenol from *Ficus deltoidea*.

General Workflow for Isolation and Purification



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Caption: General workflow for the isolation and purification of **moretenone**.

Detailed Methodology

1. Plant Material Preparation:

- Collect fresh leaves of a plant known to contain **moretenone** (e.g., *Sapium insigne*).
- Air-dry the leaves at room temperature until brittle.

- Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered plant material with methanol (or another suitable solvent like hexane or chloroform) at room temperature for 72 hours.
- Filter the extract and repeat the extraction process with fresh solvent three times to ensure exhaustive extraction.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50 °C to obtain the crude extract.

3. Fractionation (Vacuum Liquid Chromatography - VLC):

- Subject the crude extract to VLC on a silica gel column.
- Elute with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
- Collect fractions of the eluent and monitor by Thin Layer Chromatography (TLC).

4. Isolation (Column Chromatography):

- Pool the fractions containing the compound of interest (as indicated by TLC).
- Subject the pooled fractions to further purification by column chromatography over silica gel.
- Elute with an appropriate solvent system (e.g., a mixture of n-hexane and ethyl acetate) to isolate the pure compound.

5. Characterization:

- Assess the purity of the isolated compound using TLC and High-Performance Liquid Chromatography (HPLC).
- Elucidate the structure of the purified compound using spectroscopic methods:

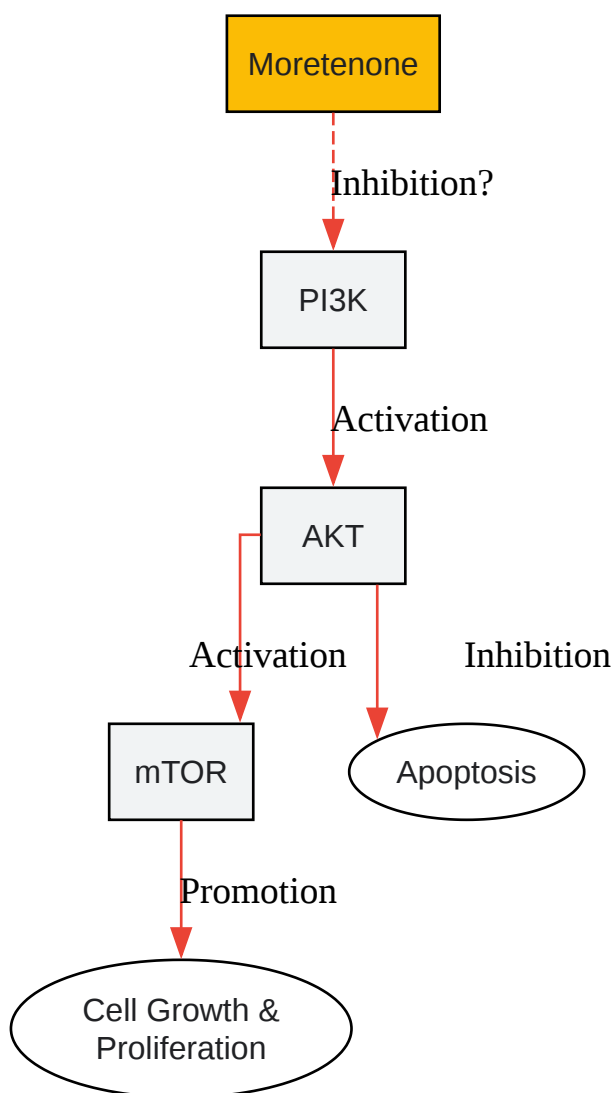
- ^1H NMR and ^{13}C NMR: To determine the carbon-hydrogen framework.
- IR Spectroscopy: To identify the functional groups.
- Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

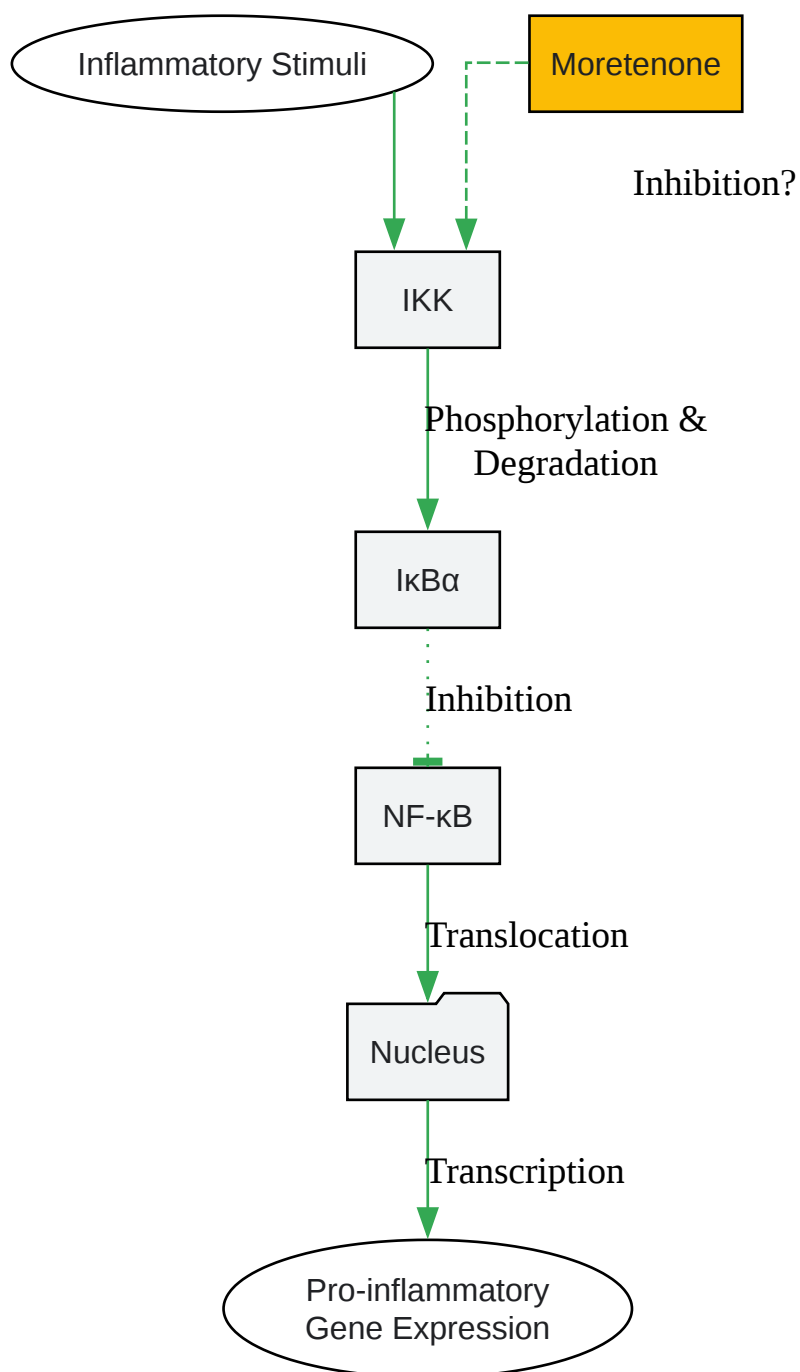
Biological Activity and Signaling Pathways

While direct and extensive studies on the biological activities of **moretenone** are limited, research on structurally related triterpenoids and other natural products provides insights into its potential therapeutic effects, particularly in the areas of cancer and inflammation. The PI3K/AKT/mTOR and NF- κ B signaling pathways are frequently implicated in the mechanisms of action of such compounds.

Potential Anticancer Activity and the PI3K/AKT/mTOR Pathway

Many triterpenoids exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation. The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is common in cancer. It is plausible that **moretenone** could exert anticancer effects by modulating this pathway.





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References

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